Glucocorticoid receptor agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

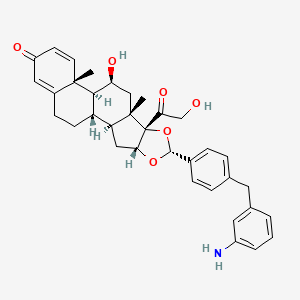

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEPSOPXQDGEHP-WWBNNTNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Glucocorticoid Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Glucocorticoid Receptor (GR) agonists. It delves into the core methodologies, from initial screening to lead optimization, and details the critical signaling pathways and experimental protocols that underpin modern drug development in this therapeutic area.

Introduction to the Glucocorticoid Receptor

The Glucocorticoid Receptor (GR) is a member of the nuclear receptor superfamily and a critical regulator of a vast array of physiological processes, including metabolism, inflammation, and immune function.[1][2][3] Upon binding to its endogenous ligand, cortisol, or synthetic glucocorticoids, the GR translocates from the cytoplasm to the nucleus.[1][2][4] In the nucleus, the activated GR modulates the transcription of target genes through two primary mechanisms: transactivation and transrepression.[5][6]

Transactivation involves the GR binding directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, generally leading to an increase in their transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoid therapy.[2][7]

Transrepression , on the other hand, involves the GR interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression.[7][8] This mechanism is believed to be responsible for the potent anti-inflammatory effects of glucocorticoids.[7]

The quest for novel GR agonists is largely driven by the goal of separating these two mechanisms to develop compounds with strong anti-inflammatory efficacy and a reduced side-effect profile. These are often referred to as Selective Glucocorticoid Receptor Agonists (SEGRAs) or Selective Glucocorticoid Receptor Modulators (SEGRMs).[5][6][9]

Discovery of Novel Glucocorticoid Receptor Agonists

The discovery of new GR agonists has evolved from modifications of the natural steroid scaffold to the rational design and high-throughput screening of non-steroidal compounds.[7][10][11]

High-Throughput Screening (HTS)

High-throughput screening allows for the rapid evaluation of large compound libraries to identify initial "hits" with GR agonist activity.[12][13] A typical HTS workflow involves a cell-based reporter gene assay.

Caption: High-Throughput Screening Workflow for GR Agonists.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, structure-activity relationship (SAR) studies are conducted to understand how chemical modifications affect the compound's affinity for the GR and its functional activity.[14][15][16] Key structural features that influence activity include:

-

Steroidal Core: The foundational four-ring structure of traditional glucocorticoids is essential for high-affinity binding.[17]

-

Substitutions: Halogenation at the 6α and 9α positions can enhance glucocorticoid potency, while substitutions at C-16 can reduce undesirable mineralocorticoid activity.[16][17]

-

Non-Steroidal Scaffolds: The discovery of non-steroidal agonists, such as those based on tetrahydronaphthalene and amino alcohol series, has opened new avenues for developing selective GR modulators.[11]

Synthesis of Glucocorticoid Receptor Agonists

The synthesis of GR agonists can be complex, particularly for novel non-steroidal compounds. The following provides a generalized overview of the synthetic strategies.

Synthesis of a Novel Phenylethanolamine-Based SEGRA (CpdA-03)

A recent study reported the synthesis of a novel selective GR agonist, CpdA-03, with promising anti-lymphoma activity.[6] The synthesis involved a multi-step process starting from commercially available materials. While the specific, detailed reaction schemes are proprietary and often found in patents or supplementary materials of scientific papers, the general approach involves building the molecule through sequential chemical reactions. For CpdA-03, two synthetic strategies were employed to generate a series of CpdA derivatives.[6]

In Vitro and In Vivo Characterization

A battery of in vitro and in vivo assays is used to characterize the pharmacological profile of newly synthesized GR agonists.

In Vitro Assays

Table 1: Key In Vitro Assays for GR Agonist Characterization

| Assay Type | Purpose | Key Parameters Measured | Reference |

| Receptor Binding Assay | To determine the affinity of the compound for the GR. | Dissociation constant (Kd), Maximum specific binding (Bmax) | [14][18] |

| Transactivation Assay | To measure the ability of the compound to activate gene transcription via GREs. | Half-maximal effective concentration (EC50) | [19][20] |

| Transrepression Assay | To measure the ability of the compound to inhibit the activity of pro-inflammatory transcription factors. | Half-maximal inhibitory concentration (IC50) | [19] |

| GR Nuclear Translocation Assay | To visualize and quantify the movement of GR from the cytoplasm to the nucleus upon ligand binding. | EC50 for translocation | [8] |

| Cell Viability/Proliferation Assays | To assess the cytotoxic or anti-proliferative effects of the compound. | IC50 | [6] |

In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of GR agonists in a physiological context.[21]

-

Inflammation Models: Rodent models of joint inflammation are commonly used to assess the anti-inflammatory efficacy of new compounds.[22]

-

Cancer Models: Transplantable murine lymphoma models, such as the P388 model, are used to evaluate the anti-cancer activity of SEGRAs.[6]

-

Zebrafish Models: Transgenic zebrafish reporter lines, such as the GRE-Luc line, offer a model for in vivo high-throughput screening of GR agonists and antagonists.[23]

Glucocorticoid Receptor Signaling Pathway

The classical GR signaling pathway is a multi-step process that ultimately leads to changes in gene expression.

Caption: Classical Glucocorticoid Receptor Signaling Pathway.

In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs) like HSP90.[2][4] Ligand binding induces a conformational change, leading to the dissociation of HSPs and the exposure of a nuclear localization signal.[1][2] The activated GR then translocates to the nucleus, where it can either dimerize and bind to GREs to activate gene transcription (transactivation) or interact with other transcription factors to repress their activity (transrepression).[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative GR agonists.

Table 2: In Vitro Activity of Dexamethasone

| Parameter | Cell Line | Value | Reference |

| EC50 (Transactivation) | PBMCs (GILZ expression) | 3.7 nM (in one patient) | [19] |

| IC50 (Transrepression) | PBMCs (IL-2 expression) | 17.4 nM (healthy controls) | [19] |

| EC50 (Nuclear Translocation) | tGFP-hGR HEK293 | 0.6 nM | [8] |

| AC50 (hGR agonism) | hGR cell line | 194.4 pM | [24] |

| AC50 (zfGR agonism) | zfGR cell line | 215.4 pM | [24] |

Table 3: In Vitro Activity of Beclomethasone Dipropionate (BDP)

| Parameter | Cell Line | Value | Reference |

| AC50 (hGR agonism) | hGR cell line | 91.6 pM | [24] |

| AC50 (zfGR agonism) | zfGR cell line | 139.5 pM | [24] |

Experimental Protocols

Glucocorticoid Receptor Transactivation Assay (Luciferase Reporter)

This protocol is a generalized procedure based on common practices described in the literature.[5][20]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., A549, HeLa) in appropriate media.

-

Co-transfect the cells with a plasmid containing a GRE-driven luciferase reporter gene and a plasmid expressing the human GR (if the cell line does not endogenously express sufficient levels). A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

-

-

Compound Treatment:

-

Plate the transfected cells into a 96- or 384-well plate.

-

Add the test compounds at various concentrations. Include a positive control (e.g., dexamethasone) and a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for a defined period (e.g., 18-24 hours) to allow for GR activation and luciferase expression.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

GR Nuclear Translocation Assay

This protocol is a generalized procedure based on high-content imaging techniques.[8]

-

Cell Line:

-

Use a cell line stably expressing a fluorescently tagged GR (e.g., tGFP-hGR HEK293).

-

-

Cell Plating and Compound Treatment:

-

Plate the cells in a multi-well imaging plate.

-

Treat the cells with test compounds at various concentrations. Include positive and negative controls.

-

-

Incubation:

-

Incubate the cells for a sufficient time to allow for GR translocation (e.g., 30-60 minutes).

-

-

Cell Staining and Imaging:

-

Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Acquire images of the cells using a high-content imaging system, capturing both the GR-GFP and nuclear stain channels.

-

-

Image Analysis:

-

Use image analysis software to identify the cytoplasmic and nuclear compartments of each cell.

-

Quantify the fluorescence intensity of the GR-GFP signal in both compartments.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

-

-

Data Analysis:

-

Plot the average nuclear-to-cytoplasmic fluorescence ratio against the compound concentration and determine the EC50 for translocation.

-

Conclusion

The discovery and development of novel glucocorticoid receptor agonists is a dynamic field of research with the potential to yield safer and more effective anti-inflammatory and immunosuppressive therapies. The strategic application of high-throughput screening, detailed structure-activity relationship studies, and a comprehensive suite of in vitro and in vivo characterization assays are essential for identifying and advancing promising new drug candidates. The continued exploration of non-steroidal scaffolds and the pursuit of selective GR modulators hold the promise of dissociating the beneficial therapeutic effects of GR activation from its undesirable side effects, ultimately leading to improved patient outcomes.

References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 10. Synthesis of novel steroidal agonists, partial agonists, and antagonists for the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new selective glucocorticoid receptor agonist leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. An efficient and economic high-throughput cell screening model targeting the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships for glucocorticoids-I. Determination of receptor binding and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 20. Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. joe.bioscientifica.com [joe.bioscientifica.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. joe.bioscientifica.com [joe.bioscientifica.com]

- 24. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Glucocorticoid receptor agonist-1 signaling pathway analysis

An In-depth Technical Guide to the Glucocorticoid Receptor Agonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, plays a pivotal role in a multitude of physiological processes, including metabolism, inflammation, and immune function. Its activation by agonist binding initiates a complex signaling cascade that primarily results in the modulation of gene expression. This technical guide provides a comprehensive overview of the GR agonist signaling pathway, detailing both the classical genomic and the rapid non-genomic mechanisms. It includes summaries of quantitative data for common agonists, detailed protocols for key experimental assays, and visual diagrams of the core pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the Glucocorticoid Receptor (GR)

The glucocorticoid receptor (also known as NR3C1) is a ligand-activated transcription factor that mediates the effects of glucocorticoids. In its inactive state, GR resides primarily in the cytoplasm, complexed with a chaperone machinery that includes Hsp90, Hsp70, and immunophilins like FKBP51 and FKBP52. This complex maintains the receptor in a conformation that is competent for high-affinity ligand binding but is unable to translocate to the nucleus.

Upon binding to an agonist—either an endogenous glucocorticoid like cortisol or a synthetic drug like dexamethasone—the GR undergoes a conformational change. This transformation leads to the dissociation of the chaperone proteins, exposing the receptor's nuclear localization signals (NLS). The activated GR-agonist complex then translocates into the nucleus to exert its effects on gene transcription.

Core Signaling Pathways

The actions of GR agonists are primarily mediated through two distinct pathways: the well-characterized genomic pathway, which involves direct and indirect regulation of gene expression, and the more recently understood non-genomic pathway, which involves rapid, transcription-independent effects.

The Genomic Signaling Pathway

The genomic pathway is responsible for the majority of the therapeutic and physiological effects of glucocorticoids. This pathway can be further subdivided into transactivation and transrepression mechanisms.

-

Transactivation: Activated GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter or enhancer regions of target genes. This binding facilitates the recruitment of co-activator complexes (e.g., p300/CBP, SRC/p160 family) and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory and metabolic genes, such as annexin (B1180172) A1 (lipocortin-1) and tyrosine aminotransferase (TAT).

-

Transrepression: A key mechanism for the anti-inflammatory effects of glucocorticoids is the repression of pro-inflammatory gene expression. This occurs primarily through the interference of activated GR with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The GR monomer can achieve this in several ways:

-

Direct Protein-Protein Interaction: GR can directly bind to and inhibit the activity of NF-κB or AP-1, preventing them from binding to their respective DNA response elements.

-

Co-regulator Competition: GR can compete for limited pools of essential co-activators, thereby squelching the transcriptional activity of other factors.

-

Caption: Overview of the GR Genomic Signaling Pathway.

The Non-Genomic Signaling Pathway

In addition to the slower genomic effects, glucocorticoids can elicit rapid cellular responses that occur within seconds to minutes and do not depend on gene transcription or protein synthesis. These non-genomic actions are mediated through several proposed mechanisms:

-

Cytosolic GR-Mediated Signaling: Upon agonist binding, the cytosolic GR can interact directly with and modulate the activity of various intracellular signaling proteins. For example, the release of c-Src kinase from the inactive GR complex can trigger downstream kinase cascades, such as the MAPK pathway, influencing cellular processes rapidly.

-

Membrane-Bound GR (mGR): A subpopulation of GR has been identified at the plasma membrane, often within caveolae. Activation of these mGRs can lead to swift changes in intracellular signaling, including modulation of ion fluxes and activation of kinase pathways like PI3K/Akt.

-

Nonspecific Membrane Interactions: At high concentrations, the lipophilic nature of glucocorticoids allows them to intercalate into the plasma membrane, altering its fluidity and the function of embedded proteins and ion channels.

These rapid actions are thought to contribute to some of the immediate effects of high-dose glucocorticoid therapy.

An In-depth Technical Guide on the Structure-Activity Relationship of Arylpyrazole Glucocorticoid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The glucocorticoid receptor (GR), a ligand-activated transcription factor, is a critical regulator of inflammatory, metabolic, and immunological processes.[1] Synthetic glucocorticoids are widely prescribed for their potent anti-inflammatory effects, but their long-term use is associated with significant side effects.[1][2] A key goal in medicinal chemistry is the development of dissociated GR agonists that can separate the beneficial anti-inflammatory effects (transrepression) from the undesirable metabolic side effects (transactivation).[3][4] The arylpyrazole scaffold has emerged as a promising non-steroidal platform for the development of such selective GR modulators.[5][6] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of arylpyrazole-based GR agonists, details key experimental protocols, and illustrates the underlying biological pathways.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activities of representative arylpyrazole GR agonists (APGRAs). The data highlights the impact of stereochemistry and substitutions on the arylpyrazole core on both the desired anti-inflammatory activity (transrepression) and the potential for side effects (transactivation).

Table 1: Anti-inflammatory (Transrepression) and Transactivation Activity of Key Arylpyrazole GR Agonists

| Compound | Transrepression pIC50 | Transrepression Emax (% of Dexamethasone) | Transactivation pEC50 | Transactivation Emax (Fold over control) | Reference |

| Dexamethasone | 8.2 - 8.91 | 82% - 100% | 8.7 | > 8 | [1][3] |

| Hydrocortisone | 6.53 - 7.6 | 72% - 87.8% | - | ~8 | [1][3] |

| 11aa | - | Comparable to Dexamethasone at 10 nM | - | Minimal | [3] |

| 11ab | - | Comparable to Dexamethasone at 10 nM | - | Minimal | [3] |

| 20D1E1 | 8.8 | 103% | - | - | [5] |

| 23D1E1 | 8.1 | 103% | 7.02 | 36% | [5] |

| AP13 | 7.69 | ~79% | 5.00 | 4.13 | [1][2] |

| AP22 | 7.45 | ~80% | 6.64 | 4.72 | [1] |

pIC50: Negative logarithm of the half-maximal inhibitory concentration for transrepression. A higher value indicates greater potency. Emax: Maximum efficacy. pEC50: Negative logarithm of the half-maximal effective concentration for transactivation. A higher value indicates greater potency.

Table 2: Stereochemistry and its Impact on GR Agonist Activity

| Stereoisomer Feature | General Activity Trend | Reference |

| si isomers with an upward -OH | ~70% more active on average than the re isomers. | [2][7] |

| C9 R configuration | Consistent across a series of active compounds. | [1] |

| C10 S configuration | Consistent across a series of active compounds. | [1] |

| Chiral differences at C11 | Yields distinct stereoisomers with differing activities. | [1] |

Experimental Protocols

The characterization of arylpyrazole GR agonists involves a series of in vitro assays to determine their potency and selectivity. The following are detailed methodologies for key experiments.

1. Glucocorticoid Receptor Transrepression Assay (CCL2 Promoter-Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the expression of a pro-inflammatory gene, providing a measure of its anti-inflammatory (transrepression) activity.[1][3]

-

Cell Line: Rat insulinoma 832/13 cells or other suitable cell lines expressing the GR.

-

Principle: Cells are co-transfected with a luciferase reporter gene under the control of the CCL2 promoter, which is activated by the pro-inflammatory cytokine IL-1β. A GR agonist will repress this activation, leading to a decrease in luciferase activity.

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the CCL2-promoter-luciferase reporter construct.

-

After 24 hours, treat the cells with varying concentrations of the test compound or reference agonist (e.g., dexamethasone) for 1 hour.

-

Induce inflammation by adding IL-1β to the wells and incubate for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: The results are typically expressed as the percentage of maximal IL-1β response. The pIC50 value is calculated from the concentration-response curve.[1][3]

2. Glucocorticoid Receptor Transactivation Assay (3xGRE Promoter-Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the transcription of genes through glucocorticoid response elements (GREs), which is associated with metabolic side effects.[1][3]

-

Cell Line: Rat insulinoma 832/13 cells or other GR-expressing cell lines.

-

Principle: Cells are transfected with a luciferase reporter gene driven by a promoter containing multiple GREs (e.g., 3xGRE). A GR agonist will bind to the GR, which then binds to the GREs and activates transcription, leading to an increase in luciferase activity.

-

Protocol:

-

Plate cells in a 96-well plate.

-

Transfect the cells with the 3xGRE-promoter-luciferase reporter construct.

-

After 24 hours, treat the cells with a range of concentrations of the test compound.

-

Incubate for 24 hours.

-

Lyse the cells and measure luciferase activity.

-

-

Data Analysis: Data is presented as fold induction over the vehicle control. The pEC50 and Emax values are determined from the dose-response curve.[1][3]

3. cAMP Production Assay

While the primary mechanism of GR is genomic, some rapid, non-genomic effects of glucocorticoids have been linked to cAMP production.[8] This assay can be used to investigate these alternative signaling pathways.

-

Cell Line: Human airway smooth muscle (HASM), human fetal lung (HFL-1), or HEK-293 cells.[8]

-

Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP) upon stimulation with a GR agonist. This can be done using various methods, including HTRF (Homogeneous Time-Resolved Fluorescence) or biosensors like cADDis.[8][9]

-

Protocol (using cADDis biosensor):

-

Plate cells in a 96-well plate.

-

Transduce the cells with a BacMam virus expressing the cADDis cAMP sensor.[8]

-

Allow the cells to grow overnight.

-

Add the test compound and measure the change in fluorescence in real-time using a plate reader.

-

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular cAMP concentration.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathways

Upon binding to an agonist, the glucocorticoid receptor can mediate its effects through two primary pathways: transrepression and transactivation.[1][3] Transrepression, which is associated with the anti-inflammatory effects of glucocorticoids, involves the monomeric GR interacting with and inhibiting other transcription factors like NF-κB and AP-1.[1][3] Transactivation, linked to many of the side effects, occurs when a GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transcription.[1][3]

Caption: Glucocorticoid Receptor signaling pathways.

Experimental Workflow for Arylpyrazole GR Agonist Evaluation

The discovery and characterization of novel arylpyrazole GR agonists follow a structured workflow, beginning with initial screening and progressing to more complex cellular and in vivo models.

Caption: Experimental workflow for GR agonist evaluation.

References

- 1. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potent Anti-Inflammatory, Arylpyrazole-Based Glucocorticoid Receptor Agonists That Do Not Impair Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Aryl Pyrazole Glucocorticoid Receptor Agonists: Probing Structure Acti" by Ashley M. Lato [trace.tennessee.edu]

- 5. Non-steroidal glucocorticoid agonists: the discovery of aryl pyrazoles as A-ring mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel arylpyrazole compounds selectively modulate glucocorticoid receptor regulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. | Semantic Scholar [semanticscholar.org]

- 8. Glucocorticoids rapidly activate cAMP production via Gαs to initiate non‐genomic signaling that contributes to one‐third of their canonical genomic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Selective Glucocorticoid Receptor Agonists: A New Frontier in Anti-Inflammatory Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocorticoids are a cornerstone in the management of inflammatory and autoimmune diseases. However, their clinical utility is often limited by a significant burden of adverse effects. The emergence of selective Glucocorticoid Receptor (GR) agonists, exemplified here by the investigational compound ZK 216348, represents a paradigm shift in glucocorticoid therapy. These agents are designed to preferentially engage the transrepression arm of GR signaling, responsible for anti-inflammatory effects, while minimizing the transactivation-mediated pathways associated with metabolic and other side effects. This technical guide provides an in-depth comparison of a representative selective GR agonist, referred to herein as Glucocorticoid Receptor Agonist-1 (GRA-1), with traditional glucocorticoids. We present a detailed analysis of their distinct mechanisms of action, supported by comparative quantitative data, comprehensive experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Dichotomy of Glucocorticoid Action

Traditional glucocorticoids, such as prednisolone (B192156) and dexamethasone, exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1] Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription.[1][2] This pathway is associated with many of the metabolic and endocrine side effects of glucocorticoids.[2][3]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without direct DNA binding.[2][3] This mechanism is believed to be the primary driver of the anti-inflammatory effects of glucocorticoids.[2][3]

The therapeutic goal in developing selective GR agonists is to dissociate these two pathways, creating compounds that are potent transrepressors with minimal transactivating activity.[2][4]

This compound (GRA-1): A Profile of a Selective Agonist

For the purpose of this guide, we will focus on the nonsteroidal selective GR agonist ZK 216348 as a representative example of a "this compound" (GRA-1).[2] ZK 216348 has been shown to exhibit a significant dissociation between transrepression and transactivation both in vitro and in vivo.[2]

Comparative Data Presentation

The following tables summarize the quantitative data comparing GRA-1 (ZK 216348) with the traditional glucocorticoid, prednisolone.

Table 1: Receptor Binding Affinity

| Compound | Glucocorticoid Receptor (GR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) | Mineralocorticoid Receptor (MR) IC50 (nM) |

| GRA-1 (ZK 216348) | 20.3 | 20.4 | 79.9 |

| Prednisolone | 60.1 | >1000 | >1000 |

| Dexamethasone | 21.5 | 118 | 215 |

Data sourced from Schäcke et al., 2004.[2]

Table 2: In Vitro Transrepression and Transactivation Activity

| Compound | Transrepression (IL-8 Inhibition in THP-1 cells) IC50 (nM) | Transactivation (TAT Induction in HepG2 cells) EC50 (nM) |

| GRA-1 (ZK 216348) | 48 | >1000 |

| Prednisolone | 24 | 10 |

Data sourced from Schäcke et al., 2004.[2]

Table 3: In Vivo Anti-inflammatory Efficacy in a Murine Model of Skin Inflammation

| Compound | Topical Application ED50 (µ g/ear ) | Systemic Application ED50 (mg/kg) |

| GRA-1 (ZK 216348) | 0.1 | 2 |

| Prednisolone | 0.1 | 3.5 |

Data sourced from Schäcke et al., 2004.[2]

Table 4: In Vivo Side Effect Profile in Rats (Systemic Application)

| Side Effect | GRA-1 (ZK 216348) (10 mg/kg) | Prednisolone (10 mg/kg) |

| Increase in Blood Glucose (%) | ~20 | ~80 |

| Spleen Involution (%) | ~25 | ~60 |

| Skin Atrophy (Reduction in skin thickness, %) | ~10 | ~25 |

| ACTH Suppression (%) | ~70 | ~70 |

Data sourced and estimated from figures in Schäcke et al., 2004.[2]

Signaling Pathways: A Visual Comparison

The following diagrams illustrate the distinct signaling pathways of traditional glucocorticoids and GRA-1.

Caption: Traditional Glucocorticoid Signaling Pathway.

Caption: GRA-1 (Selective Agonist) Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare traditional glucocorticoids and selective GR agonists.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract containing the glucocorticoid receptor from a suitable cell line (e.g., rat thymus cells) or use a commercially available purified receptor.

-

Competitive Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Transactivation Assay (Tyrosine Aminotransferase Induction)

Objective: To measure the ability of a compound to induce gene expression via the GR transactivation pathway.

Methodology:

-

Cell Culture: Culture a suitable liver cell line, such as HepG2 human hepatoma cells, in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound or a reference glucocorticoid (e.g., prednisolone) for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the cellular contents, including the induced tyrosine aminotransferase (TAT) enzyme.

-

Enzyme Activity Assay: Measure the TAT enzyme activity in the cell lysates using a spectrophotometric assay that follows the conversion of tyrosine to p-hydroxyphenylpyruvate.

-

Data Analysis: Plot the TAT activity against the concentration of the test compound. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal induction of TAT activity.

In Vitro Transrepression Assay (IL-8 Inhibition)

Objective: To assess the ability of a compound to inhibit pro-inflammatory gene expression via the GR transrepression pathway.

Methodology:

-

Cell Culture: Culture a human monocytic cell line, such as THP-1, in appropriate media.

-

Cell Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of interleukin-8 (IL-8).

-

Compound Treatment: Co-treat the cells with the pro-inflammatory stimulus and varying concentrations of the test compound or a reference glucocorticoid.

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the concentration of IL-8 using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition of IL-8 production against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced IL-8 production.

In Vivo Murine Model of Skin Inflammation

Objective: To evaluate the anti-inflammatory efficacy and local side effects of a compound in an animal model.

Methodology:

-

Induction of Inflammation: Induce contact dermatitis on the ears of mice by topical application of an irritant, such as croton oil or picryl chloride.

-

Compound Application:

-

Topical: Apply the test compound, dissolved in a suitable vehicle, directly to the inflamed ear.

-

Systemic: Administer the test compound orally or via injection.

-

-

Efficacy Assessment: After a set period, measure the ear swelling (edema) as an indicator of inflammation. This can be done by measuring ear thickness with a caliper or by weighing ear punches.

-

Side Effect Assessment (for chronic studies): For repeated applications over a longer duration, assess for skin atrophy by measuring skin thickness. Systemic side effects such as changes in blood glucose levels, spleen or thymus weight, and adrenal gland function can also be monitored.

-

Data Analysis: Calculate the dose-dependent inhibition of ear swelling to determine the ED50 (the dose that produces 50% of the maximal anti-inflammatory effect). Compare the efficacy and side effect profiles of the test compound with a reference glucocorticoid.

Experimental Workflow: Preclinical Comparison

The following diagram illustrates a typical experimental workflow for the preclinical comparison of a traditional glucocorticoid and a selective GR agonist.

Caption: Preclinical comparison workflow.

Conclusion

Selective Glucocorticoid Receptor Agonists like GRA-1 (ZK 216348) hold significant promise for the future of anti-inflammatory therapy. By uncoupling the transrepression and transactivation pathways of the glucocorticoid receptor, these compounds have the potential to deliver the therapeutic benefits of traditional glucocorticoids with a markedly improved safety profile. The data and methodologies presented in this guide provide a framework for the continued research and development of this exciting new class of drugs. Further investigation into the long-term efficacy and safety of selective GR agonists in various inflammatory conditions is warranted to fully realize their clinical potential.

References

- 1. The effects of dissociated glucocorticoids RU24858 and RU24782 on TPA-induced skin tumor promotion biomarkers in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

early research on non-steroidal glucocorticoid receptor agonists

An In-depth Technical Guide to Early Research on Non-Steroidal Glucocorticoid Receptor Agonists

Introduction

For decades, steroidal glucocorticoids have been a cornerstone in treating inflammatory diseases due to their potent immunosuppressive effects. Their mechanism of action is primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. However, the therapeutic benefits of steroidal glucocorticoids are often overshadowed by a significant burden of side effects, including metabolic dysregulation, osteoporosis, and skin atrophy. This has driven the search for novel GR ligands with an improved therapeutic index.

Early research in this area was founded on the "dissociation hypothesis," which posits that the anti-inflammatory effects and the adverse effects of glucocorticoids are mediated by distinct signaling pathways. The desirable anti-inflammatory actions are largely attributed to transrepression , a mechanism where the GR monomer interacts with and inhibits pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). In contrast, many of the side effects are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased expression.

This whitepaper provides a technical overview of the foundational research into non-steroidal glucocorticoid receptor agonists, also known as selective glucocorticoid receptor agonists (SEGRAs). These compounds were developed with the aim of preferentially inducing transrepression over transactivation, thereby separating the therapeutic benefits from the unwanted side effects. We will delve into the key compounds that emerged from this early research, their quantitative pharmacological data, the experimental protocols used to characterize them, and the underlying signaling pathways.

Core Signaling Pathways of the Glucocorticoid Receptor

The differential activities of GR agonists can be understood through two primary signaling pathways:

-

Classical Transactivation Pathway: Upon ligand binding, the GR translocates to the nucleus, dimerizes, and binds to GREs on the DNA. This complex then recruits co-activators, leading to the transcription of target genes. This pathway is associated with both some therapeutic effects and many of the adverse side effects of glucocorticoids.

-

Transrepression Pathway: The activated GR monomer can also physically interact with other transcription factors, such as NF-κB and AP-1. This interaction prevents these pro-inflammatory factors from binding to their respective DNA response elements, thereby repressing the expression of inflammatory genes like cytokines and chemokines. This is the desired mechanism of action for non-steroidal GR agonists.

Early Non-Steroidal Glucocorticoid Receptor Agonists: A Quantitative Overview

The following table summarizes the in vitro pharmacological data for some of the key early non-steroidal GR agonists. These compounds were instrumental in validating the dissociation hypothesis.

| Compound | Receptor Binding Affinity (IC50/Ki, nM) | Transactivation (MMTV-luc) (EC50, nM) | Transrepression (NF-κB/AP-1) (IC50, nM) | Selectivity |

| Mapracorat (ZK 245186) | High affinity (specific values not consistently reported) | Less effective than classical glucocorticoids | ~0.2 (TNFα secretion)[1], 1.6 (collagenase promoter)[2] | High for GR over other steroid receptors[2] |

| Compound A (CpdA) | High affinity (IC50 in nM range)[3] | No significant activation | Potent inhibitor of NF-κB and AP-1[3] | Selective for GR |

| AZD5423 | 0.9 (IC50)[4][5] | Not reported | Not reported | >900-fold for GR over other steroid receptors[4][5] |

| Dexamethasone (Comparator) | ~1-5 (Ki) | ~1-10 | ~0.5-5 | Broad steroid receptor activity |

Experimental Protocols

The characterization of these early non-steroidal GR agonists relied on a series of well-defined in vitro assays. Below are detailed methodologies for these key experiments.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the GR by measuring its ability to displace a radiolabeled ligand.

-

Principle: A constant concentration of a high-affinity radiolabeled GR ligand (e.g., [³H]dexamethasone) is incubated with a source of GR in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

-

Materials:

-

Radioligand: [³H]dexamethasone

-

GR Source: Cytosol from Sf9 cells infected with recombinant baculovirus coding for human GR, or rat thymus cytosol.

-

Assay Buffer: Tris-HCl buffer with additives like molybdate, glycerol, and DTT to stabilize the receptor.

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Scintillation Cocktail.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the GR-containing cytosol preparation.

-

Add the test compound dilutions and a fixed concentration of [³H]dexamethasone to the wells.

-

Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

GR-Mediated Transactivation Assay (MMTV-Luciferase Reporter Assay)

This assay measures the ability of a compound to activate gene transcription through the classical GR pathway.

-

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing GREs, such as the mouse mammary tumor virus (MMTV) long terminal repeat. Cells are transfected with this reporter construct, and the amount of luciferase produced is proportional to the transactivation activity of the test compound.

-

Materials:

-

Cell Line: Human lung adenocarcinoma cells (A549) or human cervical cancer cells (HeLa).

-

Reporter Plasmid: pGL4.36[luc2P/MMTV/Hygro] or similar MMTV-driven luciferase reporter.[6]

-

Transfection Reagent.

-

Luciferase Assay System (with lysis buffer and substrate).

-

-

Procedure:

-

Seed cells in a 96-well plate and grow to 70-80% confluency.

-

Transfect the cells with the MMTV-luciferase reporter plasmid. A co-transfected plasmid expressing Renilla luciferase can be used for normalization.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

GR-Mediated Transrepression Assay (NF-κB Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

-

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing NF-κB binding sites. Cells are co-transfected with this reporter and a GR expression vector. The cells are then stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, and the ability of the test compound to inhibit the resulting luciferase expression is measured.

-

Materials:

-

Cell Line: HeLa or HEK293 cells.

-

Reporter Plasmid: A plasmid containing multiple NF-κB response elements driving luciferase expression (e.g., pNF-κB-Luc).

-

Expression Plasmid: A plasmid for constitutive expression of the human GR.

-

Inflammatory Stimulus: Tumor necrosis factor-alpha (TNF-α).

-

Transfection Reagent.

-

Luciferase Assay System.

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the GR expression plasmid.

-

After 24 hours, pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.

-

Lyse the cells and measure luciferase activity.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α-induced luciferase activity.

-

Experimental Workflow: A Screening Cascade for Non-Steroidal GR Agonists

The discovery of early non-steroidal GR agonists followed a logical screening cascade designed to identify compounds with the desired dissociated profile.

Conclusion

The early research into non-steroidal glucocorticoid receptor agonists marked a pivotal shift in the strategy for developing anti-inflammatory drugs. By targeting the transrepression pathway while minimizing transactivation, compounds like Mapracorat and Compound A provided crucial proof-of-concept for the dissociation hypothesis. The experimental methodologies developed during this period laid the groundwork for the continued search for safer and more selective GR modulators. While the "holy grail" of a completely dissociated GR agonist with potent anti-inflammatory effects and no side effects remains elusive, the foundational work detailed in this guide continues to inform and inspire modern drug discovery efforts in this important therapeutic area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Compound A – a selective activator of the glucocorticoid receptor with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

Foundational Biological Effects of Glucocorticoid Receptor Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Reference ID: GR-AG-WP-2025-12-11

Abstract: This document provides a comprehensive technical overview of the foundational biological effects of a model potent and selective glucocorticoid receptor agonist, herein referred to as Glucocorticoid Receptor Agonist-1 (GRA-1). It details the molecular mechanisms of action, key signaling pathways, and quantitative pharmacological parameters. Furthermore, this guide furnishes detailed protocols for essential experimental assays used to characterize the activity of glucocorticoid receptor agonists.

Introduction

Glucocorticoids are a class of steroid hormones that play a pivotal role in a wide array of physiological processes, including metabolism, immune response, and stress homeostasis.[1][2] Synthetic glucocorticoids are widely prescribed for their potent anti-inflammatory and immunosuppressive properties.[1] Their therapeutic effects are mediated through the activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. This guide will use "this compound" (GRA-1) as a model to explore the fundamental biological effects characteristic of a potent and selective GR agonist.

Mechanism of Action

The biological effects of GRA-1 are primarily mediated through its interaction with the glucocorticoid receptor. The mechanisms can be broadly categorized into genomic and non-genomic pathways.

2.1 Genomic Mechanism: The classical and most well-understood mechanism of GR agonist action is the genomic pathway, which involves the modulation of gene expression. This process can be further divided into transactivation and transrepression.

-

Transactivation: Upon binding GRA-1 in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including heat shock proteins Hsp90 and Hsp70), and translocates to the nucleus. In the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins and the general transcriptional machinery, leading to the increased transcription of anti-inflammatory genes such as FK506-binding protein 5 (FKBP5) and glucocorticoid-induced leucine (B10760876) zipper (GILZ).[3][4][5][6][7]

-

Transrepression: A key mechanism for the anti-inflammatory effects of GR agonists is transrepression. In this pathway, the GRA-1-activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines and chemokines.

2.2 Non-Genomic Mechanism: Some effects of glucocorticoids occur too rapidly to be explained by changes in gene expression and are attributed to non-genomic mechanisms. These can involve interactions with cell membrane-associated GR or modulation of intracellular signaling cascades, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway.

Signaling Pathways

The activation of the glucocorticoid receptor by GRA-1 initiates a cascade of signaling events that ultimately lead to the modulation of cellular function.

Classical Genomic Signaling Pathway

The canonical pathway involves the binding of GRA-1 to the cytoplasmic GR, leading to its nuclear translocation and regulation of gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Implicating the Role of GILZ in Glucocorticoid Modulation of T-Cell Activation [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Glucocorticoids and Glucocorticoid-Induced-Leucine-Zipper (GILZ) in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Glucocorticoid Receptor Agonist-1 and Insulin Secretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids (GCs) are potent steroid hormones that play a crucial role in a variety of physiological processes, including the regulation of metabolism and immune responses.[1] Synthetic glucocorticoid receptor (GR) agonists are widely prescribed for their anti-inflammatory and immunosuppressive properties.[2] However, their use is often associated with significant metabolic side effects, most notably the development of hyperglycemia and steroid-induced diabetes.[3] This technical guide provides an in-depth exploration of the molecular mechanisms by which GR agonists, exemplified by the widely studied compound dexamethasone (B1670325), impact pancreatic β-cell function and insulin (B600854) secretion pathways.

The effects of GR agonists on insulin secretion are complex and multifaceted, involving both direct actions on pancreatic β-cells and indirect effects stemming from glucocorticoid-induced insulin resistance in peripheral tissues.[4] In pancreatic β-cells, GR activation can lead to both impaired insulin secretion and, paradoxically, adaptive responses such as β-cell proliferation under certain conditions.[1][5] This guide will detail the signaling pathways involved, present quantitative data on these effects, provide detailed protocols for key experimental assays, and offer visualizations to clarify these complex interactions.

Molecular Mechanisms of Glucocorticoid Receptor Agonist Action on Insulin Secretion

The binding of a GR agonist to the glucocorticoid receptor initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways, both of which influence insulin secretion.

Genomic Pathways

The classical genomic pathway involves the translocation of the activated GR to the nucleus, where it acts as a transcription factor.[2] The GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to either activate or repress their transcription.[6]

Key Genomic Effects on β-Cells:

-

Inhibition of Insulin Gene Expression: Studies have shown that dexamethasone can decrease the steady-state levels of insulin mRNA.[7] This is, in part, mediated by the downregulation of key transcription factors essential for β-cell function and insulin gene transcription, such as PDX-1 and NKX6-1.[5][7]

-

Regulation of Glucose Sensing and Metabolism: Glucocorticoids can impair the β-cell's ability to sense and respond to glucose. This includes the downregulation of the glucose transporter GLUT2, which is crucial for glucose uptake into rodent β-cells, and may involve post-transcriptional mechanisms.[8]

-

Induction of Pro-Apoptotic and Anti-Proliferative Factors: GR activation can lead to the transcription of genes that promote apoptosis and inhibit β-cell proliferation. For instance, dexamethasone has been shown to upregulate the expression of the pro-apoptotic protein Bax and the TRAIL death receptor (DR5), while repressing the anti-apoptotic protein Bcl-2.[9][10] It can also induce the expression of Mig6, a factor that inhibits β-cell proliferation by suppressing Epidermal Growth Factor Receptor (EGFR) signaling.

Non-Genomic Pathways

Emerging evidence suggests that GR agonists can also exert rapid, non-genomic effects that do not require gene transcription or protein synthesis. These pathways are less well-characterized but are thought to contribute to the acute effects of glucocorticoids on insulin secretion. High concentrations of glucocorticoids may regulate insulin secretion primarily through these non-genomic pathways.[11]

Potential Non-Genomic Mechanisms:

-

Alteration of Ion Channel Activity: Glucocorticoids can modulate the activity of ion channels involved in insulin exocytosis. For example, upregulation of the serum- and glucocorticoid-inducible kinase 1 (SGK1) can increase the activity of K+ channels, leading to membrane hyperpolarization and reduced Ca2+ influx, thereby inhibiting insulin vesicle release.

-

Direct Modulation of Exocytotic Machinery: There is evidence to suggest that glucocorticoids can directly interfere with the machinery responsible for the fusion of insulin-containing granules with the plasma membrane, independent of changes in gene expression.

Quantitative Data on the Effects of Glucocorticoid Receptor Agonists

The following tables summarize quantitative data from various studies on the effects of the GR agonist dexamethasone on pancreatic β-cell function.

Table 1: Dose-Dependent Effects of Dexamethasone on Insulin Secretion

| Dexamethasone Concentration | Cell/Islet Type | Duration of Treatment | Effect on Glucose-Stimulated Insulin Secretion (GSIS) | Reference |

| 30 nM | Pancreatic β-cells | Chronic | Insulin gene expression significantly increased. | [3] |

| 250 nM | Mouse Islets | - | Maximum inhibition of ~75%. | [4] |

| 300 nM | Pancreatic β-cells | Chronic | Insulin gene expression and insulin/proinsulin secretion significantly decreased. | [3] |

| 3000 nM | Pancreatic β-cells | Chronic | Insulin gene expression and insulin/proinsulin secretion significantly decreased. | [3] |

| 1 µM | INS-1 Cells | 2 days | Significantly reduced GSIS. | [12] |

Table 2: Effects of Dexamethasone on β-Cell Proliferation and Apoptosis

| Dexamethasone Concentration/Dose | Model System | Duration of Treatment | Effect on Proliferation | Effect on Apoptosis | Reference | | :--- | :--- | :--- | :--- | :--- | | 0.1 mg/kg | Rats | 5 days | No significant change. | - |[1][5] | | 0.5 mg/kg | Rats | 5 days | 3.6-fold increase. | - |[1][5] | | 1.0 mg/kg | Rats | 5 days | 5.1-fold increase. | - |[1][5] | | 10 nM | INS-1 Cells | - | - | Significant increase in condensed nuclei. |[3] | | 100 nM | INS-1 Cells | 4 days | - | Sevenfold increase in condensed nuclei. |[3] |

Table 3: Dexamethasone-Induced Changes in Gene Expression in Pancreatic β-Cells

| Gene | Direction of Change | Method of Detection | Cell/Islet Type | Reference |

| Insulin | Biphasic (low dose ↑, high dose ↓) | Real-time RT-PCR | Pancreatic β-cells | [11] |

| PDX-1 | Downregulated | - | Embryonic Pancreas | [7] |

| NKX6-1 | Downregulated | Immunoblotting/Real-time PCR | Human Islets / EndoC-βH1 | [5] |

| GLUT-2 | Downregulated | Immunostaining | Rat β-cells | [8] |

| SGK1 | Upregulated | Immunoblotting/Real-time PCR | Human Islets / EndoC-βH1 | [5] |

| TRAIL (TNSF10) | Upregulated | mRNA and protein expression | INS-1 Cells / Mouse Islets | [9] |

| DR5 | Upregulated | Protein expression | INS-1 Cells / Mouse Islets | [9] |

| Bcl-2 | Downregulated | mRNA and protein expression | INS-1 Cells / Mouse Islets | [9] |

| Bax | Upregulated | Protein expression | INS-1 Cells / Mouse Islets | [9] |

| Mig6 | Upregulated | - | Mouse, Rat, and Human Islets |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and a typical experimental workflow for studying the effects of GR agonists on insulin secretion.

References

- 1. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. abcam.com [abcam.com]

- 5. Glucocorticoid induces human beta cell dysfunction by involving riborepressor GAS5 LincRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoids suppress beta-cell development and induce hepatic metaplasia in embryonic pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sketchviz.com [sketchviz.com]

- 8. Dexamethasone induces pancreatic β-cell apoptosis through upregulation of TRAIL death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. Glucocorticoid Response Element (GRE/GR) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

Unraveling the Anti-Inflammatory Potential of Glucocorticoid Receptor Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Glucocorticoid Receptor Agonist-1 (GRA-1), a novel selective agonist of the glucocorticoid receptor (GR). Glucocorticoids are potent and widely utilized anti-inflammatory agents, and the development of selective GR agonists aims to dissociate the desired anti-inflammatory effects from the adverse side effects associated with traditional corticosteroids.[1][2][3] This document details the molecular mechanisms of action of GRA-1, presents its efficacy through in vitro and in vivo studies, and provides comprehensive experimental protocols for its evaluation. The signaling pathways modulated by GRA-1 are visualized to offer a clear understanding of its function in mitigating inflammatory responses.

Introduction to Glucocorticoid Receptor Agonism and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4] While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to a multitude of diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.[5] The glucocorticoid receptor, a member of the nuclear receptor superfamily, is a key regulator of the inflammatory response.[6][7] Upon binding to its ligand, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[1][7][8]

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[5][9] However, this mechanism is also associated with many of the metabolic side effects of glucocorticoids.[1][7]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][10][11] This action suppresses the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[5][12]

Selective Glucocorticoid Receptor Agonists (SEGRAs) like GRA-1 are designed to preferentially engage the transrepression pathway, thereby offering a more targeted anti-inflammatory therapy with a potentially improved safety profile.[1][3][7]

Molecular Mechanism of Action of GRA-1

GRA-1 exhibits its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory cascade. By selectively activating the glucocorticoid receptor, GRA-1 initiates a series of molecular events that culminate in the suppression of pro-inflammatory gene expression.

Glucocorticoid Receptor Signaling Pathway

The binding of GRA-1 to the cytoplasmic glucocorticoid receptor triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus.[6][13] Within the nucleus, the GRA-1-GR complex predominantly interferes with the transcriptional activity of NF-κB and AP-1, two master regulators of inflammatory gene expression.[7][10]

Inhibition of NF-κB and AP-1 Signaling

NF-κB and AP-1 are transcription factors that play a pivotal role in the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[12][14] In inflammatory conditions, signaling cascades, such as the MAPK pathway, lead to the activation and nuclear translocation of NF-κB and AP-1.[15][16] GRA-1-activated GR interferes with this process by physically interacting with these transcription factors, preventing their binding to DNA and recruiting co-repressor complexes to inhibit transcription.[7][10]

References

- 1. pnas.org [pnas.org]

- 2. Targeting inflammation using selective glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ir.vistas.ac.in [ir.vistas.ac.in]

- 5. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. synapse.koreamed.org [synapse.koreamed.org]

Glucocorticoid receptor agonist-1 transrepression versus transactivation effects

An In-depth Technical Guide on Glucocorticoid Receptor Agonist-1: Transrepression vs. Transactivation Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The glucocorticoid receptor (GR), a ligand-dependent transcription factor, mediates the physiological and pharmacological effects of glucocorticoids. Its therapeutic efficacy, particularly in inflammatory diseases, is attributed to its ability to modulate gene expression through two primary mechanisms: transactivation and transrepression. Transactivation involves the homodimerization of GR and direct binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their expression. This mechanism is often associated with the metabolic side effects of glucocorticoid therapy. In contrast, transrepression is primarily mediated by GR monomers, which interact with and inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.[1][2][3][4] The development of selective glucocorticoid receptor agonists and modulators (SEGRAMs), also known as dissociated agonists, aims to harness the anti-inflammatory benefits of transrepression while minimizing the transactivation-driven side effects.[3][5][6] This guide provides a comprehensive overview of the core mechanisms, quantitative data on selective agonists, detailed experimental protocols for assessing these activities, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms: Transactivation vs. Transrepression

The differential effects of GR agonists are rooted in the distinct molecular pathways of transactivation and transrepression.

Transactivation (TA):

-

Upon ligand binding, the GR translocates to the nucleus.[3]

-

It forms a homodimer, which then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2]

-

This binding recruits coactivator proteins, leading to the initiation of gene transcription.[3]

-

Genes regulated by transactivation are involved in metabolic processes, and their upregulation is linked to side effects like hyperglycemia and osteoporosis.[3][5]

Transrepression (TR):

-

This mechanism is primarily mediated by GR monomers.[3]

-

The ligand-bound GR monomer interacts directly with other transcription factors, such as NF-κB and AP-1, in the nucleus.[1][4]

-

This protein-protein interaction prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements, thereby repressing the expression of inflammatory genes like cytokines and chemokines.[1][4]

-

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[5][6]

Quantitative Data: Dissociated GR Agonists

The therapeutic goal in developing novel GR agonists is to achieve a separation between transrepression and transactivation activities. The following tables summarize in vitro data for several key compounds, illustrating their potency and efficacy in both pathways.

Table 1: In Vitro Potency and Efficacy of Glucocorticoid Receptor Agonists in Transactivation Assays

| Compound | Assay Type | Cell Line | Potency (EC50) | Efficacy (% of control) | Reference |

| Dexamethasone | GRE-luciferase | A549 | 4.6 x 10⁻⁸ M | ~5-fold stimulation | [4] |

| β2-adrenoceptor induction | A549 | 3.6 x 10⁻⁸ M | 2-3 fold increase | [4] | |

| Prednisolone | GR transactivation | - | 24.3 nM | 80.5% | [1][7] |

| TAT induction | HepG2 | - | 92.4% | [1][7] | |

| Fluticasone Propionate | GRE-luciferase | A549 | 5.2 x 10⁻⁹ M | ~30-fold stimulation | [4] |

| β2-adrenoceptor induction | A549 | 1.0 x 10⁻⁹ M | 2-3 fold increase | [4] | |

| Budesonide | GRE-luciferase | A549 | 6.4 x 10⁻⁹ M | - | [4] |

| β2-adrenoceptor induction | A549 | 1.1 x 10⁻⁹ M | 2-3 fold increase | [4] | |

| ZK 216348 | TAT induction | Hepatoma cells | - | Significantly lower than Prednisolone | [5] |

| GRM-01 | GR transactivation | - | 60.2 nM | 31.8% | [1][7] |

| TAT induction | HepG2 | - | 14.0% | [1][7] | |

| Compound A (CpdA) | GRE-luciferase | A549 | No significant effect | - | [8] |

| TAT-luciferase | 3PC keratinocytes | No activation | - | [9] |

Table 2: In Vitro Potency and Efficacy of Glucocorticoid Receptor Agonists in Transrepression Assays

| Compound | Assay Type | Cell Line | Potency (IC50) | Efficacy (% inhibition) | Reference |

| Dexamethasone | 3xκB-luciferase | A549 | 0.5 x 10⁻⁹ M | - | [4] |

| GM-CSF release | A549 | 2.2 x 10⁻⁹ M | - | [10] | |

| Prednisolone | IL-8 inhibition | THP-1 | - | High | [5] |

| Fluticasone Propionate | 3xκB-luciferase | A549 | 0.5 x 10⁻¹¹ M | - | [4] |

| GM-CSF release | A549 | 1.8 x 10⁻¹¹ M | - | [10] | |

| Budesonide | 3xκB-luciferase | A549 | 2.7 x 10⁻¹¹ M | - | [4] |

| GM-CSF release | A549 | 5.0 x 10⁻¹¹ M | - | [10] | |

| ZK 216348 | IL-8 inhibition | THP-1 | 2-fold lower than Prednisolone | Lower than Prednisolone | [5] |

| GRM-01 | IL-6 release | Cellular assays | - | High | [1][7] |

| TNF-α & IFN-γ release | Whole blood | - | High | [1][7] | |

| Compound A (CpdA) | NF-κB-luciferase | A549 | - | Significant repression | [8] |

| NF-κB-luciferase | 3PC keratinocytes | - | Significant repression | [9] | |

| RU486 | 3xκB-luciferase | A549 | 2.7 x 10⁻¹¹ M | - | [4] |

| GM-CSF release | A549 | 1.8 x 10⁻¹⁰ M | - | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GR agonist activity. The following are representative protocols for key in vitro assays.

GR Transactivation: GRE-Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate GR-mediated gene transcription from a GRE-containing promoter.

Materials:

-

Human cell line with low endogenous GR expression (e.g., HEK293).

-

Expression plasmid for human GR (hGR).

-

Reporter plasmid with a GRE promoter driving firefly luciferase expression (GRE-luc).

-

Control plasmid for transfection normalization (e.g., Renilla luciferase).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent (e.g., Lipofectamine).

-

Test compounds and positive control (e.g., Dexamethasone).

-

Luciferase assay system.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[11]

-

Transfection: Co-transfect the cells with the hGR expression plasmid, GRE-luc reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 4-6 hours.[11]

-

Compound Treatment: Replace the transfection medium with fresh culture medium containing serial dilutions of the test compound or Dexamethasone. Include a vehicle control (e.g., DMSO). Incubate for 18-24 hours.[11]

-

Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.[11]

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.[11]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to correct for transfection efficiency. Plot the normalized data against the compound concentration to determine the EC50 value.[11]